Diginin
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Overview
Description
Diginin is a steroidal glycoside compound with the molecular formula C28H40O7 and a molecular weight of 488.62 g/mol . . This compound is known for its role in the synthesis of other glycosides and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diginin can be synthesized through the hydrolysis of digitonin, another glycoside derived from Digitalis purpurea . The hydrolysis process involves breaking down digitonin into its constituent sugars and aglycone, diginigenin. This reaction typically requires acidic conditions and elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves the extraction of digitonin from the Digitalis purpurea plant, followed by its hydrolysis to produce this compound. The extraction process includes solvent extraction using chloroform or ethanol, followed by purification steps such as crystallization .
Chemical Reactions Analysis
Types of Reactions
Diginin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form diginigenin and other oxidation products.
Hydrolysis: Acidic hydrolysis of this compound yields diginigenin and sugars.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
Oxidation: Diginigenin and other oxidized derivatives.
Hydrolysis: Diginigenin and sugars such as glucose.
Substitution: Substituted glycosides with different functional groups.
Scientific Research Applications
Diginin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other glycosides and steroidal compounds.
Biology: Employed in studies of cell membrane permeability and glycoside metabolism.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying cardiac glycosides.
Industry: Utilized in the production of detergents and as a biochemical reagent for membrane protein studies.
Mechanism of Action
Diginin exerts its effects by interacting with cellular membranes and proteins. It is known to permeabilize cholesterol-rich plasma membranes, allowing for the extraction and purification of specific organelles . This property makes it valuable for studying membrane-bound proteins and intracellular components.
Comparison with Similar Compounds
Similar Compounds
Digoxin: Another cardiac glycoside with a similar structure, used therapeutically for heart conditions.
Uniqueness
Diginin is unique in its specific applications for studying membrane permeability and its role as a precursor for other glycosides. Unlike digoxin, which is primarily used for its therapeutic effects, this compound is more commonly employed in research settings for its biochemical properties .
Properties
CAS No. |
467-53-8 |
---|---|
Molecular Formula |
C28H40O7 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(1R,2S,7S,10R,11S,13S,15S,16S,19R)-7-[(4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadec-4-ene-12,18-dione |
InChI |
InChI=1S/C28H40O7/c1-13-18-11-19(29)22-17-7-6-15-10-16(35-21-12-20(32-5)24(30)14(2)33-21)8-9-27(15,3)23(17)25(31)26(34-13)28(18,22)4/h6,13-14,16-18,20-24,26,30H,7-12H2,1-5H3/t13-,14+,16-,17-,18+,20+,21?,22-,23+,24-,26+,27-,28+/m0/s1 |
InChI Key |
WOLJVUSLKTUJMB-CQVXBPKBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC(=O)[C@H]3[C@@]2([C@H](O1)C(=O)[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C[C@H]([C@H]([C@H](O6)C)O)OC)C)C |
Canonical SMILES |
CC1C2CC(=O)C3C2(C(O1)C(=O)C4C3CC=C5C4(CCC(C5)OC6CC(C(C(O6)C)O)OC)C)C |
Origin of Product |
United States |
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